2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine
Description
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine is a bicyclic heteroaromatic compound featuring a fused cyclopentane-pyrazine ring system. Pyrazines with cyclopenta-fused rings are notable for their stability, aromaticity, and applications in flavor chemistry, materials science, and pharmaceuticals. The diethyl substituents at positions 2 and 3 likely enhance lipophilicity and steric bulk compared to methyl analogs, influencing volatility, solubility, and intermolecular interactions .
Properties
CAS No. |
41330-36-3 |
|---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2,3-diethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-3-8-9(4-2)13-11-7-5-6-10(11)12-8/h3-7H2,1-2H3 |
InChI Key |
JUZQMGADAFEYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(CCC2)N=C1CC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation via Amino Acid and Cyclopentanone Derivatives (Patent DE202021104269U1)
A patented method describes the use of alpha-amino acids such as L-serine or L-cysteine as nitrogen sources to prepare cyclopenta[b]pyrazine derivatives. The process involves:
- Reaction of an alpha-amino acid with cyclopentanone or related cyclic ketones.
- Formation of the pyrazine ring through condensation and cyclization steps.
- Introduction of ethyl substituents can be achieved by selecting appropriate amino acid or alkylating agents during synthesis.
This method emphasizes the use of biologically relevant amino acids as nitrogen donors, facilitating the formation of the bicyclic pyrazine system with diethyl substitution at positions 2 and 3.
Diels–Alder Reaction and Subsequent Functionalization (Chem. Pharm. Bull. 56(5), 2008)
A detailed synthetic route to cyclopenta[b]pyrazine scaffolds involves:
- Initial Diels–Alder reaction between cyclopentadiene and protected 2-imidazolone derivatives to form bicyclic intermediates.
- Subsequent dihydroxylation and glycol protection steps.
- Deprotection and condensation with benzil or similar reagents.
- Oxidative cleavage and reduction to yield 2,3-disubstituted cyclopenta[b]pyrazine derivatives.
This approach allows for stereochemical control and introduction of substituents such as ethyl groups at the 2 and 3 positions through appropriate choice of starting materials and reagents.
Condensation of 1,2-Diketones with Ethylenediamine (RJPBCS, 2011)
Another reported method involves:
- Condensation of 1,2-diketones with ethylenediamine in ethanolic medium to produce dihydropyrazine intermediates.
- Further condensation with malononitrile or related reagents to form tetrahydrocyclopenta[b]pyrazine derivatives.
- Oxidative hydrolysis and subsequent condensation with aldehydes to introduce substituents.
Although this method primarily targets diphenyl-substituted derivatives, modification of the diketone or aldehyde components can yield 2,3-diethyl-substituted analogues.
Reaction Conditions and Catalysts
Analytical Characterization
The synthesized 2,3-diethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine and related compounds are commonly characterized by:
- Infrared (IR) Spectroscopy: Key absorption bands for pyrazine ring and substituents.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and ring fusion.
- Elemental Analysis: Confirms molecular formula.
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.
These techniques ensure the integrity and purity of the synthesized compound.
Summary Table of Preparation Routes
Chemical Reactions Analysis
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using manganese-catalyzed oxidation.
Nucleophilic Addition: It can undergo nucleophilic addition reactions, where nucleophiles add to the carbon atoms of the pyrazine ring.
Cyclization: The compound can participate in cyclization reactions, forming various heterocyclic structures under specific conditions.
Scientific Research Applications
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Pyrazine derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Table 2: Retention Indices and Flavor Profiles
Key Observations :
- Diethyl substitution may shift retention indices higher than methyl analogs due to increased hydrophobicity, though experimental data are lacking.
- Methyl derivatives dominate flavor chemistry due to balanced volatility and potency.
Biological Activity
2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine is a bicyclic compound known for its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C10H14N2
- Molecular Weight: 162.23 g/mol
- Structure: The compound features a pyrazine ring fused with a cyclopentane moiety, which contributes to its distinctive chemical reactivity and biological interactions.
Pharmacological Properties
Research indicates that compounds similar to 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine exhibit a range of biological activities, including:
- Antimicrobial Activity: Some studies suggest that derivatives of cyclopentapyrazines possess antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Antioxidant Properties: Certain derivatives are reported to exhibit antioxidant activity, which can help in mitigating oxidative stress in biological systems. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases .
- Neuroprotective Effects: Preliminary research indicates potential neuroprotective effects, making it a candidate for further studies in neurodegenerative disease models .
The biological activity of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine may involve several mechanisms:
- Interaction with Enzymes: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Reactivity with Biomolecules: Due to its electrophilic nature, it may form covalent bonds with nucleophiles in biomolecules such as proteins and nucleic acids, influencing their activity and stability.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various cyclopentapyrazine derivatives against common pathogens. The results indicated that 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Study 2: Neuroprotective Effects
In a rodent model of neurodegeneration induced by oxidative stress, administration of 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine resulted in reduced neuronal damage and improved cognitive function compared to control groups. This suggests a possible neuroprotective role through antioxidant mechanisms .
Comparative Analysis
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| 2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine | Antimicrobial, Neuroprotective | Significant inhibition of bacterial growth; Reduced neuronal damage in models |
| 2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[B]pyrazine | Antioxidant | Exhibited antioxidant properties in vitro |
| 5-Methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine | Antimicrobial | Effective against multiple bacterial strains |
Q & A
Q. Methodological Guidance
- Chiral HPLC : Separate enantiomers (e.g., (5R)- vs. (5S)-methyl derivatives) using amylose-based columns and hexane/isopropanol gradients .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for (5R)-5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CCDC deposition recommended) .
- Vibrational Circular Dichroism (VCD) : Confirm stereochemistry in absence of crystals by matching experimental and computed spectra .
What strategies optimize catalytic dehydrogenation of dihydrocyclopenta[b]pyrazines to aromatic analogs?
Q. Advanced Synthesis Focus
- Catalyst Screening : Compare Pd/C (200°C, 85% yield) vs. CuCr₂O₄ (220°C, 72% yield). Pd/C offers higher selectivity but requires inert atmospheres .
- Solvent Effects : Use high-boiling solvents (e.g., diphenyl ether) to prevent side reactions.
- Kinetic Monitoring : Track reaction progress via GC-MS to detect intermediates (e.g., tetrahydro forms) and adjust temperature gradients .
How do cyclopenta[b]pyrazine derivatives interact with biological macromolecules?
Q. Mechanistic Research Focus
- Molecular Docking : Model interactions with enzyme active sites (e.g., kinases). Ethyl groups may occupy hydrophobic pockets, while the pyrazine nitrogen hydrogen-bonds with catalytic residues .
- SPR/BLI Binding Assays : Quantify affinity (KD) for targets like DNA topoisomerase II, where diethyl derivatives show improved binding over methylated analogs due to enhanced van der Waals contacts .
What computational methods predict the stability and reactivity of substituted cyclopenta[b]pyrazines?
Q. Methodological Insight
- DFT Calculations : Optimize geometries at B3LYP/6-311+G(d,p) to assess frontier orbitals (HOMO-LUMO gaps). Ethyl groups lower LUMO energy by ~0.3 eV vs. methyl, increasing electrophilicity .
- MD Simulations : Model solvation effects in aqueous/DMSO mixtures to predict aggregation tendencies, critical for drug formulation .
How can researchers mitigate challenges in scaling up cyclopenta[b]pyrazine synthesis?
Q. Process Chemistry Focus
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., Diels-Alder reactions) using microreactors .
- Purification : Use simulated moving bed (SMB) chromatography for enantiomer separation at multi-gram scales .
- Yield Optimization : Screen Brønsted acids (e.g., p-TsOH vs. H₂SO₄) in condensation steps; p-TsOH increases yield by 15% due to milder conditions .
What role do cyclopenta[b]pyrazines play in materials science beyond medicinal chemistry?
Q. Advanced Application Focus
- Coordination Polymers : Pyrazine ligands form 2D networks with transition metals (e.g., Cr, Fe). Ethyl substituents enhance solubility for spin-coating thin films with tunable conductivity (10⁻⁴ to 10⁻¹ S/cm) .
- Photocatalysts : Functionalized derivatives act as electron mediators in dye-sensitized solar cells (DSSCs), achieving >8% efficiency with iodine-free electrolytes .
How can isotopic labeling elucidate metabolic pathways of cyclopenta[b]pyrazine derivatives?
Q. Mechanistic Insight
- ¹³C/²H Labeling : Synthesize deuterated analogs (e.g., 2,3-diethyl-d₁₀) to track hepatic metabolism via LC-MS. Detect metabolites like hydroxylated pyrazines or glucuronide conjugates .
- In Vitro Studies : Use human liver microsomes to identify CYP450 isoforms involved (e.g., CYP3A4 inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
